5-O-Desmethyl Donepezil 5-O-Desmethyl Donepezil
Brand Name: Vulcanchem
CAS No.: 120013-57-2
VCID: VC0192819
InChI: InChI=1S/C23H27NO3/c1-27-22-14-20-18(13-21(22)25)12-19(23(20)26)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3
SMILES: COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O
Molecular Formula: C23H27NO3
Molecular Weight: 365.5 g/mol

5-O-Desmethyl Donepezil

CAS No.: 120013-57-2

VCID: VC0192819

Molecular Formula: C23H27NO3

Molecular Weight: 365.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

5-O-Desmethyl Donepezil - 120013-57-2

Description

5-O-Desmethyl Donepezil is a metabolite of Donepezil, an acetylcholinesterase inhibitor . Donepezil is a drug used in treating dementia . As a metabolite, 5-O-Desmethyl Donepezil results from the demethylation of the 5-methoxy group in donepezil, leading to a corresponding hydroxy derivative . While the pharmacological activity of 5-O-Desmethyl-donepezil (5DD) remains unknown, other metabolites of donepezil, such as 6-O-desmethyl-donepezil (6DD) and donepezil-N-oxide (DNox), are pharmacologically active .

The compound 5-O-Desmethyl Donepezil has a molecular formula of C23H27NO3 and a molecular weight of 365.47 . It is found as an off-white solid . The compound is a member of the class of piperidines . It is also a cyclic ketone, an aromatic ether, and a member of guaiacols .

Other names for 5-O-Desmethyl Donepezil include Donepezil (m2), Donepezil (metabolite m2), and 5-O-Desmethyldonepezil . It is used as an impurity standard and belongs to product categories such as Impurity Reference Materials and Neurological Drugs . It has roles in neurotransmission, nociception, Alzheimer's, memory, learning and cognition, Parkinson's, schizophrenia, addiction, and pain and inflammation research .

CAS No. 120013-57-2
Product Name 5-O-Desmethyl Donepezil
Molecular Formula C23H27NO3
Molecular Weight 365.5 g/mol
IUPAC Name 2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C23H27NO3/c1-27-22-14-20-18(13-21(22)25)12-19(23(20)26)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3
Standard InChIKey DSMISVLYMKJMLP-UHFFFAOYSA-N
SMILES COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O
Canonical SMILES COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O
Appearance White to Off-White Solid
Purity > 95%
Synonyms 1-Benzyl-4-[(5-hydroxy-6-methoxy-1-oxo-indan-2-yl)methylpiperidine
PubChem Compound 11503234
Last Modified Aug 15 2023

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